molecular formula C4H4ClNS B1295649 5-(Chloromethyl)thiazole CAS No. 45438-77-5

5-(Chloromethyl)thiazole

Cat. No.: B1295649
CAS No.: 45438-77-5
M. Wt: 133.6 g/mol
InChI Key: UZAOOCPKYMGRHG-UHFFFAOYSA-N
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Description

5-(Chloromethyl)thiazole is a heterocyclic compound featuring a thiazole core substituted with a chloromethyl (-CH₂Cl) group at the 5-position. This compound is a critical intermediate in organic synthesis, particularly in agrochemical and pharmaceutical industries. Its reactivity stems from the electrophilic chloromethyl group, enabling nucleophilic substitutions to create derivatives with tailored properties . For instance, 2-chloro-5-(chloromethyl)thiazole (CAS 861204-96-8) is pivotal in synthesizing pesticides and fungicides, leveraging its dual functional groups for further derivatization . The compound’s synthesis often involves cyclization of dichloroacetone with thioacetamide or lithiation reactions to introduce substituents .

Properties

IUPAC Name

5-(chloromethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNS/c5-1-4-2-6-3-7-4/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAOOCPKYMGRHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50276839
Record name 5-(chloromethyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45438-77-5
Record name 5-(Chloromethyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45438-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(chloromethyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Continuous Synthesis Method

Procedure :
In this advanced method, 2-chloro-3-isothiocyanato-1-propylene solution is gradually sprayed into a chlorination reactor while introducing chlorine gas. The reaction temperature is maintained between 18–40°C. The process includes desolventizing, light component removal, and rectification under controlled vacuum conditions to yield high-purity 5-(Chloromethyl)thiazole .

Key Features :

  • Reaction Temperature: 18–40°C
  • Chlorination Yield: ~92%
  • Purity: >99%

Advantages :

  • Continuous feeding improves efficiency and reduces by-products (<0.2%).
  • Stable quality and safe production process.
  • Environmentally friendly with reduced waste gas emissions.

Disadvantages :

  • Requires specialized equipment for continuous operation.

Two-Step Synthesis via Isomerization

Procedure :
This method begins with the reaction of sodium thiocyanate and 2,3-dichloropropene , producing 1-thiocyano-2-chloropropene , which undergoes high-temperature isomerization to form 1-isothiocyanato-2-chloropropene . The final step involves reacting this intermediate with sulfuryl chloride in a solvent to yield This compound , followed by purification.

Step Reactants Conditions Yield (%)
1 Sodium thiocyanate + 2,3-dichloropropene Reflux at 80°C; Isomerization at 120°C ~81.3
2 Isothiocyanato intermediate + Sulfuryl chloride Solvent-based reaction High purity

Advantages :

  • Shortened reaction path compared to traditional methods.
  • Simplified experimental operation.

Disadvantages :

  • Requires high-temperature isomerization, which may lead to energy inefficiency.

Comparative Analysis

Method Reaction Temp (°C) Yield (%) Purity (%) Advantages Disadvantages
Batch Method 25–40 Moderate (~75%) High (>98%) Simple setup; avoids high temp Less efficient for large-scale use
Continuous Synthesis 18–40 High (~92%) Very High (>99%) Efficient; eco-friendly Requires specialized equipment
Two-Step Isomerization 80–120 Moderate (~81%) High (>98%) Shortened path; simplified operation Energy-intensive high temp step

Chemical Reactions Analysis

Types of Reactions: 5-(Chloromethyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted thiazoles with various functional groups.

    Oxidation: Thiazole sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

Scientific Research Applications

Medicinal Chemistry and Anticancer Applications

5-(Chloromethyl)thiazole derivatives have been extensively studied for their anticancer properties. The thiazole moiety is known for its ability to inhibit various biological targets, making it a valuable scaffold in the development of novel anticancer agents.

Recent Findings

  • Antitumor Activity : Recent studies have demonstrated that thiazole-containing compounds exhibit significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). For example, novel derivatives synthesized from this compound showed promising results with IC50 values comparable to established chemotherapeutics like 5-Fluorouracil .
  • Mechanism of Action : The mechanism behind the anticancer activity often involves the induction of apoptosis and inhibition of cell proliferation. Thiazole derivatives have been shown to interact with microtubules and other cellular targets, leading to effective disruption of cancer cell growth .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity against a range of pathogens.

Antifungal and Antibacterial Studies

  • Synthesis of Derivatives : Various derivatives of this compound have been synthesized and tested for their antimicrobial efficacy. For instance, compounds derived from this scaffold demonstrated potent antifungal activity against Candida species and antibacterial effects against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) in the low mg/mL range .
  • Structure-Activity Relationship : Studies indicate that the presence of specific substituents on the thiazole ring can enhance antimicrobial activity. For example, modifications at position 4 with electron-donating groups significantly improved antibacterial potency .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties.

Key Insights

  • Substituent Effects : The introduction of various functional groups on the thiazole ring can lead to significant variations in biological activity. For example, certain substitutions have been linked to enhanced selectivity and reduced toxicity in anticancer applications .
  • Diversity in Synthesis : Innovative synthetic methodologies have allowed for the creation of a wide array of thiazole derivatives, facilitating extensive SAR studies that inform future drug design efforts .

Case Studies

Several case studies highlight the successful application of this compound in drug development:

StudyCompoundActivityIC50 Value
Evren et al. (2019)N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamidesAnticancer23.30 ± 0.35 µM against A549
Recent Antimicrobial StudyVarious thiazole derivativesAntibacterial against E. coliMIC 0.23 mg/mL
Novel Thiazole DerivativesIndole-linked thiazolesCytotoxicity against various cancer cell linesIC50 = 10–30 µM

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)thiazole is primarily based on its ability to undergo nucleophilic substitution reactions. The chloromethyl group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it useful in the design of enzyme inhibitors and other bioactive compounds. The thiazole ring itself can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

SAR Highlights :

  • Lipophilicity: Small lipophilic groups (e.g., methyl, halogens) at C4/C5 improve inhibitory activity in SGLT2 inhibitors, while polar groups (e.g., cyano) reduce potency .
  • Electron-Withdrawing Groups : Substituents like -CF₃ enhance metabolic stability and binding affinity in drug candidates .
  • Halogen Effects: Chlorine at C2 (as in 2-chloro-5-methylthiazole) increases antimicrobial activity compared to non-halogenated analogues .

Antifungal and Antimicrobial Activity

  • This compound derivatives exhibit moderate antifungal activity, but analogues like 5-(3-coumarinyl)thiazole show superior potency (MIC = 0.25–32 µg/mL against C. albicans vs. fluconazole MIC = 2 µg/mL) .
  • 2-Chloro-5-methylthiazole demonstrates broad-spectrum antimicrobial activity due to the synergistic effect of chlorine and methyl groups .

Antioxidant Activity

  • Thiazoles with 4-chlorophenyl substituents (e.g., compound 6c) exhibit high Fe³⁺-reducing power, attributed to the electron-withdrawing Cl enhancing radical scavenging .

Physicochemical Properties

Property This compound 5-(Chloromethyl)-2-ethylthiazole 2-Chloro-5-methylthiazole
Molecular Weight (g/mol) 161.65 161.65 133.60
Melting Point (°C) 60–62 (analogue in )
Boiling Point (°C) 363.5 (predicted)
Density (g/cm³) 1.357 (predicted)

Notes:

  • Derivatives with aromatic substituents (e.g., trifluoromethylphenyl) exhibit higher melting points due to enhanced crystallinity .
  • Ethyl groups marginally increase molecular weight without significantly altering density .

Crystallographic and Structural Studies

  • Isostructural Halogen Effects : Compounds 4 (Cl-substituted) and 5 (Br-substituted) share identical crystal packing but adjust bond lengths to accommodate halogen size, highlighting the role of halogens in molecular conformation .
  • Agrochemical Intermediates : 2-Chloro-5-(chloromethyl)thiazole forms stable crystals with two independent molecules per asymmetric unit, a feature critical for scalable synthesis .

Biological Activity

5-(Chloromethyl)thiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound and its derivatives.

Chemical Structure and Synthesis

This compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. This scaffold is known for its role in various pharmacologically active compounds. The synthesis of this compound typically involves the chloromethylation of thiazole derivatives, which can be achieved through various methods including the use of chloromethyl methyl ether or other chloromethylating agents.

Biological Activities

The biological activities associated with this compound and its derivatives are extensive, encompassing:

  • Antimicrobial Activity : Numerous studies have reported the antibacterial efficacy of thiazole derivatives against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) as low as 1.56 μg/mL in some cases .
  • Antifungal Activity : Thiazole derivatives have shown promising antifungal properties, particularly against species like Candida albicans and Aspergillus niger. The presence of the thiazole moiety enhances antifungal activity, making it a crucial component in the design of new antifungal agents .
  • Antiprotozoal Activity : Research indicates that certain thiazole derivatives exhibit potent activity against protozoan parasites, such as Trypanosoma cruzi, with some compounds showing IC50 values significantly lower than established treatments .
  • Antitumor Activity : Thiazoles are also being investigated for their anticancer properties. Some derivatives have been identified as inhibitors of tumor growth, particularly in prostate and breast cancers. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .

Case Studies and Research Findings

  • Tyrosinase Inhibition : A study highlighted two specific derivatives of thiazoles synthesized from this compound that exhibited strong tyrosinase inhibitory activity, surpassing that of kojic acid, a well-known skin-whitening agent. These compounds effectively reduced melanin production in vitro, indicating potential applications in dermatological therapies .
  • Antimicrobial Evaluation : In a comprehensive antimicrobial evaluation, several thiazole derivatives were tested against various bacterial strains. The results indicated that modifications on the thiazole ring significantly affected antimicrobial potency, with halogenated derivatives showing enhanced activity .
  • Antiprotozoal Efficacy : A series of novel thiazole derivatives were synthesized and evaluated for their efficacy against T. cruzi. One compound demonstrated an IC50 value of 0.37 µM, showcasing its potential as a lead compound for developing new antiprotozoal drugs .

Summary Table of Biological Activities

Activity Type Target Organisms/Conditions Efficacy
AntibacterialStaphylococcus aureus, Escherichia coliMIC values between 1.56 - 6.25 μg/mL
AntifungalCandida albicans, Aspergillus nigerSignificant inhibition observed
AntiprotozoalTrypanosoma cruziIC50 = 0.37 µM
AntitumorProstate and breast cancer cell linesInhibitory effects on tumor growth

Q & A

Q. What are efficient synthetic routes to 5-(chloromethyl)thiazole, and how do reaction conditions influence yield?

A widely used method involves the reaction of 1-isothiocyanato-2-chloro-2-propene with chlorine gas under controlled temperature (optimized at 70–80°C) and catalytic conditions. Key factors include the use of bleaching earth clay (pH 12.5) as a catalyst in PEG-400 solvent, which improves regioselectivity and reduces side reactions. Post-synthesis, purification via recrystallization in aqueous acetic acid yields >80% purity . Alternative routes include alkylation of thiazol-5-yl-methanol with thiouronium salts, followed by oxidation to generate derivatives like CE-123, a dopamine transporter inhibitor .

Q. How can spectroscopic techniques validate the structure and purity of this compound derivatives?

  • IR spectroscopy : Identify characteristic C-Cl (650–750 cm⁻¹) and thiazole ring vibrations (C=N stretching at ~1600 cm⁻¹).
  • ¹H/¹³C NMR : The chloromethyl group (-CH₂Cl) appears as a singlet at δ ~4.5 ppm (¹H) and δ ~40–45 ppm (¹³C). Adjacent thiazole protons (e.g., H-4) show deshielding due to electron-withdrawing effects .
  • Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₄H₃Cl₂NS at m/z 168.04) and fragmentation patterns .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

The chloromethyl group undergoes SN2 reactions with amines, thiols, or alkoxides. For example, in PEG-400 medium, alkylation of thiouronium salts with this compound forms thioether intermediates, which are oxidized to sulfinyl derivatives (e.g., CE-123) using 30% H₂O₂ in glacial acetic acid . Steric hindrance from the thiazole ring can slow reactivity, requiring elevated temperatures (70–80°C) for efficient substitution .

Advanced Research Questions

Q. How does structural modification of this compound impact biological activity in drug discovery?

Substitution at the chloromethyl position with pharmacophores (e.g., benzhydryl, fluorophenyl) modulates target binding. For instance, CE-123 derivatives show enhanced dopamine transporter inhibition due to improved sulfinyl group interactions . In antimicrobial studies, replacing the methyl group with salicylamide moieties increases membrane permeability, as demonstrated in thiazole-salicylamide hybrids . Quantitative structure-activity relationship (QSAR) models should prioritize electronic effects (Cl electronegativity) and lipophilicity (LogP) .

Q. What mechanistic insights explain the role of this compound in thiamin biosynthesis?

Eukaryotic thiazole synthase (THI4) catalyzes the formation of the thiamin thiazole moiety using NAD as a substrate. Mutagenesis studies (C204A/H200N mutants) reveal that this compound analogs trap intermediates like ADP-ribulose, confirmed via quinoxaline derivatization and NMR analysis. The chloromethyl group may mimic natural intermediates during C–S bond formation .

Q. What are the challenges in optimizing catalytic systems for large-scale synthesis of this compound derivatives?

  • Catalyst deactivation : Bleaching earth clay loses efficacy due to chloride ion adsorption; regenerating via calcination (400–500°C) restores activity .
  • Solvent selection : Polar aprotic solvents (e.g., THF) improve solubility but require rigorous drying to prevent hydrolysis of the chloromethyl group .
  • Byproduct control : Trace 2-chloroallyl isothiocyanate side products can be minimized using excess Cl₂ gas and short reaction times (<2 hours) .

Q. How can computational methods guide the design of this compound-based inhibitors?

Molecular docking (e.g., AutoDock Vina) predicts binding poses of derivatives to targets like bacterial enoyl-ACP reductase. For example, aryl-thiazole-triazole hybrids (e.g., compound 9c) show strong hydrogen bonding with active-site residues (ΔG = −9.2 kcal/mol), validated by MD simulations and MM-PBSA free-energy calculations . Electrostatic potential maps highlight nucleophilic regions (chloromethyl) for covalent inhibitor design .

Data Contradictions and Resolution

  • Synthetic yields : reports >80% yield using Cl₂ gas, while describes lower yields (~60%) in multi-step alkylation. Resolution: Optimize Cl₂ stoichiometry (1.2–1.5 equiv.) and use phase-transfer catalysts (e.g., TBAB) to enhance efficiency .
  • Biological activity : Some derivatives show antimicrobial but not anticancer activity. Hypothesis: Thiazole ring planarity may favor membrane penetration over kinase binding. Test via logD measurements and crystallography .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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